Cas no 866157-50-8 (Ozagrel Methyl Ester)

Ozagrel Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 2-Propenoicacid, 3-[4-(1H-imidazol-1-yl)phenyl]-, methyl ester
- methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
- Ozagrel methyl ester
- Methyl 3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate (ACI)
- AS-19138
- Methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
- MFCD11035750
- 956932-46-0
- 86911-17-3
- SCHEMBL11107722
- methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
- AC-6962
- D77669
- 2-Propenoicacid,3-[4-(1H-imidazol-1-yl)phenyl]-,methyl ester
- Methyl 4-(1H-imidazol-1-ylmethyl)cinnamate
- Ozagrel impurity 4
- Ozagrel methylester
- (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
- AKOS025402259
- 866157-50-8
- Ozagrel Methyl Ester
-
- MDL: MFCD11035750
- インチ: 1S/C13H12N2O2/c1-17-13(16)7-4-11-2-5-12(6-3-11)15-9-8-14-10-15/h2-10H,1H3
- InChIKey: FZLFPOQKXZBPLI-UHFFFAOYSA-N
- ほほえんだ: O=C(C=CC1C=CC(N2C=CN=C2)=CC=1)OC
計算された属性
- せいみつぶんしりょう: 242.105528g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 5
- どういたいしつりょう: 242.105528g/mol
- 単一同位体質量: 242.105528g/mol
- 水素結合トポロジー分子極性表面積: 44.1Ų
- 重原子数: 18
- 複雑さ: 296
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.12
- ふってん: 431.8°C at 760 mmHg
- フラッシュポイント: 214.9°C
- 屈折率: 1.56
- PSA: 44.12000
- LogP: 2.11760
- じょうきあつ: 0.0±1.0 mmHg at 25°C
Ozagrel Methyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ozagrel Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A069004584-100g |
Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate |
866157-50-8 | 97% | 100g |
$603.20 | 2023-08-31 | |
abcr | AB254349-5 g |
Methyl 4-(1H-imidazol-1-ylmethyl)cinnamate; . |
866157-50-8 | 5 g |
€573.70 | 2023-07-20 | ||
Chemenu | CM187581-5g |
methyl (E)-3-(4-(1H-imidazol-1-yl)phenyl)acrylate |
866157-50-8 | 97% | 5g |
$*** | 2023-05-29 | |
1PlusChem | 1P00H0U9-1g |
Ozagrel methylester |
866157-50-8 | 95% | 1g |
$171.00 | 2025-02-27 | |
Ambeed | A856666-250mg |
Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate |
866157-50-8 | 98% | 250mg |
$66.0 | 2024-04-17 | |
1PlusChem | 1P00H0U9-5g |
Ozagrel methylester |
866157-50-8 | 95% | 5g |
$345.00 | 2025-02-27 | |
A2B Chem LLC | AH93441-1g |
Ozagrel methyl ester |
866157-50-8 | 95% | 1g |
$175.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG389-5g |
methyl 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |
866157-50-8 | 95% | 5g |
¥2124.0 | 2024-04-16 | |
TRC | O992200-10mg |
Ozagrel Methyl Ester |
866157-50-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB254349-5g |
Methyl 4-(1H-imidazol-1-ylmethyl)cinnamate; . |
866157-50-8 | 5g |
€550.90 | 2025-02-20 |
Ozagrel Methyl Ester 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
Ozagrel Methyl Esterに関する追加情報
Research Briefing on Ozagrel Methyl Ester (CAS: 866157-50-8) in Chemical Biomedicine
Ozagrel Methyl Ester (CAS: 866157-50-8) is a derivative of ozagrel, a selective thromboxane A2 (TXA2) synthase inhibitor, which has garnered significant attention in the field of chemical biomedicine due to its potential therapeutic applications. Recent studies have focused on its pharmacological properties, synthetic pathways, and clinical relevance, particularly in the context of cardiovascular and cerebrovascular diseases. This briefing synthesizes the latest research findings to provide a comprehensive overview of its current status and future prospects.
Recent advancements in the synthesis of Ozagrel Methyl Ester have highlighted its improved bioavailability and stability compared to its parent compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route that enhances yield and purity, addressing previous challenges in large-scale production. The study also elucidated the compound's mechanism of action, confirming its high affinity for TXA2 synthase, which plays a critical role in platelet aggregation and vasoconstriction.
In preclinical trials, Ozagrel Methyl Ester has shown promising results in mitigating ischemic stroke outcomes. Research conducted at the National Institute of Health (NIH) revealed that the compound significantly reduced infarct volume and improved neurological function in rodent models. These effects were attributed to its dual action: inhibiting TXA2 synthase and modulating inflammatory pathways. Such findings underscore its potential as a neuroprotective agent, warranting further investigation in human clinical trials.
Beyond stroke management, Ozagrel Methyl Ester is being explored for its anti-inflammatory and anti-fibrotic properties. A 2024 study in Biochemical Pharmacology reported its efficacy in attenuating pulmonary fibrosis by suppressing TGF-β signaling, a key pathway in fibrotic diseases. This expands its therapeutic scope to chronic inflammatory conditions, positioning it as a versatile candidate for drug repurposing.
Despite these advancements, challenges remain in optimizing dosing regimens and minimizing off-target effects. Pharmacokinetic studies indicate variability in metabolism across patient populations, necessitating personalized approaches. Collaborative efforts between academia and industry are underway to address these gaps, with several patents filed for novel formulations and delivery systems.
In conclusion, Ozagrel Methyl Ester (866157-50-8) represents a promising therapeutic agent with multifaceted applications. Continued research into its mechanisms, coupled with clinical validation, will be pivotal in translating these findings into real-world treatments. Stakeholders are encouraged to monitor ongoing trials and regulatory updates to capitalize on its emerging potential.
866157-50-8 (Ozagrel Methyl Ester) 関連製品
- 74003-18-2(Ozagrel Hydrochloride)
- 56643-85-7(4-(1H-imidazol-1-yl)methylaniline)
- 4238-71-5(1-Benzylimidazole)
- 10347-11-2(Methanone,1H-imidazol-1-yl(4-methylphenyl)-)
- 123566-33-6((1-Benzyl-1H-imidazol-2-yl)-acetic Acid)
- 199189-67-8(Ethyl (5,6-Dimethyl-1H-benzimidazol-1-yl)acetate)
- 78218-09-4(Dazoxiben)
- 16042-26-5(1-Benzyl-1H-imidazole-2-carboxylic acid)
- 1138-15-4(N-trans-Cinnamoylimidazole)
- 102993-76-0(1H-Imidazole,1-[(2-ethoxyphenyl)methyl]-)
